molecular formula C14H22N2O B14425862 N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide CAS No. 85675-01-0

N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide

Cat. No.: B14425862
CAS No.: 85675-01-0
M. Wt: 234.34 g/mol
InChI Key: PLMKCZZTJWFZAQ-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)-2-azaspiro[55]undec-8-ene-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable azaspiro compound with prop-2-en-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide is unique due to its specific spirocyclic structure and the presence of both an azaspiro and a carboxamide group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

85675-01-0

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-prop-2-enyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide

InChI

InChI=1S/C14H22N2O/c1-2-10-15-13(17)16-11-6-9-14(12-16)7-4-3-5-8-14/h2-4H,1,5-12H2,(H,15,17)

InChI Key

PLMKCZZTJWFZAQ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)N1CCCC2(C1)CCC=CC2

Origin of Product

United States

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